molecular formula C12H19N3O2 B13222358 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13222358
M. Wt: 237.30 g/mol
InChI Key: PLIPXDWJHCRGQG-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound featuring a cyclopentane ring substituted with an aminoethyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclopentane ring and introduce the aminoethyl group through a series of substitution reactions. The pyrazole moiety can be synthesized separately and then attached to the cyclopentane ring via a coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole moiety can play a crucial role in binding to these targets, influencing the compound’s overall efficacy .

Comparison with Similar Compounds

  • 1-[2-Amino-1-(1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid
  • 1-[2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopentane-1-carboxylic acid
  • 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid

Uniqueness: The presence of the 1-methyl-1H-pyrazol-5-yl group in 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid distinguishes it from other similar compounds. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it unique in its applications .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

1-[2-amino-1-(2-methylpyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-15-10(4-7-14-15)9(8-13)12(11(16)17)5-2-3-6-12/h4,7,9H,2-3,5-6,8,13H2,1H3,(H,16,17)

InChI Key

PLIPXDWJHCRGQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(CN)C2(CCCC2)C(=O)O

Origin of Product

United States

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